2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Description
2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is a chemical compound belonging to the class of triazolo[4,3-a]pyridines This compound features a phenyl group attached to an ethanamine moiety, which is further connected to a triazolo[4,3-a]pyridine ring system
Properties
IUPAC Name |
2-phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-12(10-11-6-2-1-3-7-11)14-17-16-13-8-4-5-9-18(13)14/h1-9,12H,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPQUYDZLAEHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NN=C3N2C=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyridine core. One common approach is the cyclization of appropriate precursors, such as hydrazines and pyridines, under specific reaction conditions. The reaction conditions often include the use of oxidizing agents, such as iodine(III) compounds, to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine(III) compounds and other mild oxidants.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine has shown potential in various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its biological activities, such as antimicrobial and antiviral properties, make it a candidate for drug development.
Medicine: The compound's potential therapeutic effects, including anti-inflammatory and anticancer properties, are being explored in preclinical and clinical studies.
Industry: Its unique chemical properties can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors in biological systems, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine can be compared with other triazolo[4,3-a]pyridine derivatives, such as [1,2,4]triazolo[4,3-a]quinoxaline and triazolo[4,3-a]pyrazine[_{{{CITATION{{{_4{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific chemical structure and the resulting biological effects.
List of Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline
Triazolo[4,3-a]pyrazine
Other triazolo[4,3-a]pyridine derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
